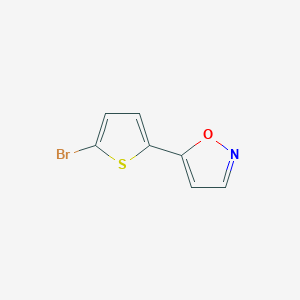

2-Bromo-5-(isoxazol-5-yl)thiophene

Übersicht

Beschreibung

2-Bromo-5-(isoxazol-5-yl)thiophene is a heterocyclic compound with the molecular formula C7H4BrNOS and a molecular weight of 230.08 g/mol . This compound features a thiophene ring substituted with a bromine atom and an isoxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(isoxazol-5-yl)thiophene typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions . These methods are efficient and provide high yields of the desired product.

Industrial Production Methods

Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are crucial for large-scale production and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(isoxazol-5-yl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate (K2CO3), 4-toluenesulfonyl chloride, and 18-crown-6 catalyst . Reaction conditions often involve heating at 80°C for several hours to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while cycloaddition reactions can produce complex heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

Substitution and Cycloaddition Reactions

2-Bromo-5-(isoxazol-5-yl)thiophene is primarily utilized as an intermediate in the synthesis of diverse heterocyclic compounds. It can undergo substitution reactions where the bromine atom is replaced by other nucleophiles, and cycloaddition reactions involving the isoxazole ring to form more complex structures. Common reagents used in these reactions include potassium carbonate, 4-toluenesulfonyl chloride, and 18-crown-6 catalyst.

Chemistry

In organic chemistry, this compound serves as a vital building block for synthesizing various pharmaceuticals and bioactive molecules. Its ability to participate in multiple chemical reactions makes it a versatile intermediate in creating novel compounds with desired biological activities.

Biology

In biological research, this compound is employed to study biological pathways. It acts as a building block for bioactive molecules that can modulate biological processes. Studies have shown its potential use in drug development targeting specific biological pathways.

Medicine

The compound has been investigated for its therapeutic properties, including:

- Anticancer Activity : Various studies have shown that derivatives of isoxazole exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds synthesized from isoxazole derivatives demonstrated potent activity against ovarian cancer cells (OVCAR-3), with some being 20-fold more effective than lead compounds .

- Anti-inflammatory Effects : Research indicates that certain derivatives possess selective COX-2 inhibitory activity, making them potential candidates for treating inflammatory diseases. For example, compounds with specific substitutions on the isoxazole ring showed enhanced anti-inflammatory properties .

- Antimicrobial Properties : Isoxazole derivatives have been tested against various bacterial strains, showing significant antibacterial activity. Compounds with thienyl substitutions were particularly effective against E. coli and S. aureus .

Case Studies

Industry Applications

In industrial applications, this compound is utilized in developing new materials and advanced chemical products. Its structural properties allow it to be integrated into polymers and other materials that require specific functional characteristics.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(isoxazol-5-yl)thiophene involves its interaction with specific molecular targets and pathways. The isoxazole ring is known for its ability to modulate various biological activities, including enzyme inhibition and receptor binding . The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-5-(isoxazol-3-yl)thiophene

- 2-Bromo-5-(isoxazol-4-yl)thiophene

- 2-Bromo-5-(isoxazol-2-yl)thiophene

Uniqueness

2-Bromo-5-(isoxazol-5-yl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the isoxazole ring on the thiophene ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Biologische Aktivität

2-Bromo-5-(isoxazol-5-yl)thiophene is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromine atom and an isoxazole moiety. The presence of these heterocycles contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds containing thiophene and isoxazole rings exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains, suggesting a potential application for this compound in treating infections caused by resistant bacteria .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| 4,5-Diphenyl-isoxazoline | Escherichia coli | 10 µg/mL |

| 4-Methylsulfonylphenyl-isoxazoline | Pseudomonas aeruginosa | 12 µg/mL |

Anti-inflammatory Activity

Studies have highlighted the anti-inflammatory properties of isoxazole derivatives, particularly their selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Compounds similar to this compound have been noted for their ability to selectively inhibit COX-2, which is associated with reduced inflammation without the gastrointestinal side effects linked to non-selective COX inhibitors .

Table 2: COX Inhibition by Isoxazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | >100 | 30 |

| 4,5-Diphenyl-isoxazoline | 50 | 10 |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of isoxazole derivatives on cancer cell lines have been documented. For example, certain analogs have shown promising results against prostate cancer cells, indicating that structural modifications can enhance anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .

Case Study: Prostate Cancer

A study evaluated the effect of an isoxazole derivative similar to this compound on prostate cancer cells. The compound exhibited an IC50 value of approximately 20 µM, demonstrating significant cytotoxicity compared to control groups. Further analysis revealed that the compound induced apoptosis through caspase activation pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Modifications at specific positions on the thiophene or isoxazole rings can significantly alter its potency and selectivity against various biological targets.

Key Findings in SAR Studies:

- Bromination at the 2-position enhances antimicrobial activity.

- Substitution on the isoxazole ring , particularly at position 4, can improve selectivity for COX enzymes.

- Compounds lacking the thiophene moiety generally exhibit reduced biological activity, indicating the importance of this structural component for maintaining efficacy .

Eigenschaften

IUPAC Name |

5-(5-bromothiophen-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5-3-4-9-10-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUZGSQWFAXBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373702 | |

| Record name | 2-Bromo-5-(isoxazol-5-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138716-31-1 | |

| Record name | 2-Bromo-5-(isoxazol-5-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.